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Compound of Interest

Compound Name:
3-Bromo-1-methyl-1H-

pyrazolo[3,4-c]pyridine

CAS No.: 1326715-73-4

Cat. No.: B12827337

Get Quote

Executive Summary
In drug discovery, pyrazolopyridines serve as bioisosteres for purines and indoles, widely used

in kinase inhibitors (e.g., MAPK, CDK). The reactivity of a bromo-substituent on these scaffolds

is not uniform; it is dictated by the specific fusion of the electron-rich pyrazole ring with the

electron-deficient pyridine ring.

Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen system. The 5-membered ring (C3) is

electron-rich (susceptible to electrophilic attack), while the 6-membered ring (C7) is

amenable to C-H activation and cross-coupling.

Pyrazolo[3,4-b]pyridine: A fused system.[1] The pyridine moiety (C4, C6) is highly electron-

deficient, making it a hotspot for SNAr and rapid oxidative addition, often reacting before the

pyrazole (C3) positions.

Scaffold A: Pyrazolo[1,5-a]pyridine
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This scaffold features a bridgehead nitrogen that donates electron density into the 5-membered

ring, creating a distinct dipole.

Electronic Reactivity Profile
C3-Position (Pyrazole): The most electron-rich site. It is the preferred site for Electrophilic

Aromatic Substitution (EAS) (e.g., bromination, nitration). In cross-coupling (Suzuki), a C3-Br

bond is reactive but often requires electron-rich ligands (e.g., XPhos, SPhos) to facilitate

oxidative addition due to the increased bond strength compared to electron-deficient

positions.

C7-Position (Pyridine): Proximity to the bridgehead nitrogen makes this C-H bond acidic and

susceptible to Direct C-H Arylation. A C7-Br is highly reactive in cross-couplings due to steric

relief and electronic activation.

Experimental Insight: Regioselectivity
In competitive coupling scenarios involving poly-halogenated substrates, the reactivity order for

Pd-catalyzed cross-coupling is generally: C7-Br > C3-Br Reasoning: The C7 position is on the

more electron-deficient pyridine ring (facilitating Pd(0) attack) and is often less sterically

hindered than C3, which faces the "bay" region of the fused system.

Protocol 1: Site-Selective Suzuki Coupling at C3
Target: Functionalization of 3-bromo-pyrazolo[1,5-a]pyridine.

Reagents: 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).

Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassing is critical.

Conditions: Heat at 80-100 °C for 4-12 hours under Argon.

Monitoring: TLC (Hexane/EtOAc). Product is usually more polar than starting material.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Note: If C7-H activation is a competing side reaction (observed with Pd(OAc)₂), use the

Pd(dppf)Cl₂ precatalyst to suppress this pathway.

Scaffold B: 1H-Pyrazolo[3,4-b]pyridine
This scaffold mimics the quinoline/isoquinoline electronic structure but with higher nitrogen

content.

Electronic Reactivity Profile
C4-Position (Para to Pyridine N): The "Hotspot". This position is electronically equivalent to

the 4-position of pyridine. It is exceptionally reactive toward SNAr (displacement by

amines/alkoxides) and Suzuki coupling.

C6-Position (Ortho to Pyridine N): Reactive, but generally less so than C4 due to the lack of

para-resonance stabilization of the Meisenheimer intermediate (in SNAr) or slightly higher

steric hindrance.

C3-Position (Pyrazole): The "Stable" zone. A C3-Br bond is significantly more stable than C4-

Br or C6-Br. It typically reacts last in sequential coupling strategies.

Experimental Insight: Sequential Functionalization
For a 4,6-dibromo-1H-pyrazolo[3,4-b]pyridine, the functionalization sequence is:

First: C4 (SNAr or mild Suzuki).

Second: C6 (Standard Suzuki).

Third: C3 (Requires forcing conditions or specialized ligands).

Protocol 2: Regioselective SNAr at C4
Target: Introduction of amine at C4, leaving C6-Br intact.

Reagents: 4,6-dibromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Primary Amine (1.1

equiv), DIPEA (1.5 equiv).

Solvent: n-Butanol or DMF.
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Conditions: Heat at 80 °C for 2-4 hours.

Mechanism: The reaction proceeds via addition-elimination. The C4 position is activated by

the pyridine nitrogen (para-relationship), stabilizing the negative charge intermediate.

Selectivity Control: Do not exceed 100 °C, or C6 substitution may begin to compete.

Comparative Data Analysis
The following table summarizes the reactivity trends for bromo-substituents at various positions

under standard Palladium-catalyzed conditions (Suzuki-Miyaura).

Scaffold Position
Electronic
Environment

Reactivity
Rank
(1=Highest)

Preferred
Reaction Type

Pyrazolo[1,5-a] C7

Electron-

Deficient

(Pyridine)

1
C-H Activation,

Cross-Coupling

Pyrazolo[1,5-a] C3
Electron-Rich

(Pyrazole)
2

Electrophilic

Sub., Cross-

Coupling

Pyrazolo[3,4-b] C4
Highly Electron-

Deficient
1

SNAr, Cross-

Coupling

Pyrazolo[3,4-b] C6
Electron-

Deficient
2 Cross-Coupling

Pyrazolo[3,4-b] C3 Electron-Rich 3
Late-stage

Cross-Coupling

Reactivity Visualization
The following diagrams map the logical flow of reactivity for both scaffolds.
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Scaffold A: Pyrazolo[1,5-a]pyridine

Scaffold B: Pyrazolo[3,4-b]pyridine
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Caption: Comparative reactivity flow showing the sequential functionalization logic. Red/Yellow

nodes indicate primary reactive sites; Green/Blue indicate secondary sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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